2-cyano-N-(4-cyanophenyl)acetamide 2-cyano-N-(4-cyanophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17420651
InChI: InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14)
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

2-cyano-N-(4-cyanophenyl)acetamide

CAS No.:

Cat. No.: VC17420651

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-(4-cyanophenyl)acetamide -

Specification

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 2-cyano-N-(4-cyanophenyl)acetamide
Standard InChI InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14)
Standard InChI Key JFDWEWOVUDNSHE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)NC(=O)CC#N

Introduction

2-Cyano-N-(4-cyanophenyl)acetamide is an organic compound characterized by its molecular formula C10H7N3OC_{10}H_{7}N_{3}O and a molecular weight of approximately 185.18 g/mol . This compound features a cyano group and an acetamide moiety attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of both cyano and cyanophenyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis of 2-Cyano-N-(4-cyanophenyl)acetamide

The synthesis of 2-cyano-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with cyanoacetic acid or its derivatives. Industrial production methods may utilize continuous flow reactors for optimized large-scale synthesis, ensuring consistent quality and yield.

Biological Activities and Potential Applications

Research indicates that 2-cyano-N-(4-cyanophenyl)acetamide exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug development. The compound's ability to form stable complexes with metal ions and interact with biological molecules suggests its potential in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-cyano-N-(4-cyanophenyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-CyanoacetamideSimpler analog without the phenyl groupLacks complex aromatic interactions
N-(4-cyanophenyl)acetamideContains a cyano group and an aromatic ringLacks the acetamido functionality
2-Cyano-N-(2-phenoxyethyl)acetamideContains a phenoxyethyl moietyDifferent electronic properties affecting reactivity
2-Cyano-N-(4-fluorophenyl)acetamideContains a fluorine atom on the phenyl ringDifferent reactivity due to electronegative fluorine
N-(3-cyanophenyl)acetamideSimilar structure but varies in positionPositioning affects reactivity and biological activity

The unique combination of both cyano and acetamido groups in 2-cyano-N-(4-cyanophenyl)acetamide enhances its reactivity and versatility compared to these similar compounds.

Research Findings and Future Directions

Studies on the interactions of 2-cyano-N-(4-cyanophenyl)acetamide with other chemical entities indicate its ability to form stable complexes with metal ions. Additionally, its interactions with biological macromolecules such as proteins and nucleic acids are being explored to understand its mechanism of action within biological systems. Further research is needed to fully explore its potential applications in medicinal chemistry and drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator